Cas no 1704967-77-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid)

(3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid
- EN300-1284909
- 1704967-77-0
-
- Inchi: 1S/C16H21NO4/c18-15(19)10-14(13-8-4-5-9-13)17-16(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19)/t14-/m1/s1
- InChI Key: FMIKMSRUBZWIBB-CQSZACIVSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](CC(=O)O)C1CCCC1)=O
Computed Properties
- Exact Mass: 291.14705815g/mol
- Monoisotopic Mass: 291.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 2.8
(3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284909-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1284909-10000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1284909-500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 500mg |
$671.0 | 2023-10-01 | ||
Enamine | EN300-1284909-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1284909-250mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 250mg |
$642.0 | 2023-10-01 | ||
Enamine | EN300-1284909-2500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1284909-5000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1284909-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284909-1000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid |
1704967-77-0 | 1000mg |
$699.0 | 2023-10-01 |
(3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid Related Literature
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid
Recent Advances in the Study of (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid (CAS: 1704967-77-0)
The compound (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid (CAS: 1704967-77-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral amino acid derivative serves as a critical intermediate in the synthesis of various bioactive molecules, including peptide-based therapeutics and enzyme inhibitors. Recent studies have highlighted its potential applications in drug discovery, particularly in targeting protein-protein interactions and modulating enzymatic activity.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid as a building block for novel protease inhibitors. The researchers demonstrated that incorporating this compound into peptide backbones significantly enhanced binding affinity to target proteases, owing to its unique cyclopentyl side chain, which provides optimal steric and electronic properties. The study also reported improved metabolic stability compared to linear analogs, suggesting its utility in developing orally bioavailable therapeutics.
In another breakthrough, a team from MIT utilized (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid to develop a new class of covalent inhibitors targeting SARS-CoV-2 main protease. The compound's carboxylic acid moiety was strategically employed to form hydrogen bonds with key residues in the protease active site, while the benzyloxycarbonyl group facilitated cell permeability. This research, published in Nature Chemical Biology, represents a promising avenue for combating emerging viral variants.
Recent synthetic methodology developments have also focused on (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid. A 2024 paper in Organic Letters described an efficient asymmetric synthesis route with 98% enantiomeric excess, addressing previous challenges in large-scale production. The new protocol employs a biocatalytic resolution step, significantly reducing the environmental impact compared to traditional chemical methods.
Pharmacokinetic studies of derivatives containing this scaffold have shown favorable absorption and distribution profiles. Notably, a preclinical investigation published in Molecular Pharmaceutics demonstrated that prodrugs derived from (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid exhibited enhanced brain penetration, opening possibilities for central nervous system-targeted therapies.
The compound's versatility is further evidenced by its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. Recent work from Harvard Medical School utilized this building block to develop selective estrogen receptor degraders with improved pharmacokinetic properties. This application capitalizes on the compound's ability to maintain structural rigidity while providing necessary functional groups for E3 ligase recruitment.
Ongoing clinical trials featuring molecules incorporating (3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid are showing promising results in Phase I studies for oncology indications. Early data suggest favorable safety profiles and preliminary efficacy signals, particularly in hematological malignancies.
Future research directions for this compound include exploration of its use in peptide nucleic acid analogs and as a scaffold for developing allosteric modulators of G-protein coupled receptors. The unique spatial arrangement of its functional groups makes it particularly suited for these applications, as evidenced by recent computational modeling studies.
1704967-77-0 ((3R)-3-{(benzyloxy)carbonylamino}-3-cyclopentylpropanoic acid) Related Products
- 17435-72-2(ethyl 2-(bromomethyl)prop-2-enoate)
- 7297-86-1(Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate)
- 2138377-77-0(2-(4,4-difluorocyclohexyl)ethyl(3-fluorophenyl)methylamine)
- 666859-54-7(2-amino-5-bromo-N'-hydroxybenzene-1-carboximidamide)
- 1261788-36-6(3-fluoro-1H-pyrazin-2-one)
- 4745-93-1(5H-Pyrrolo[2,3-b]pyrazine)
- 19319-88-1(Copper, bis(nitrato-kO)(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-)
- 1208081-56-4(2-(2-Methyl-2H-pyrazol-3-yl)aniline)
- 2196072-74-7(N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide)
- 65844-46-4(methyl 5-methoxyindane-2-carboxylate)




